Antibacterial agent 104

In Vivo Efficacy MRSA Animal Model

Antibacterial agent 104 (Compound 7) is a potent, semi-synthetic pleuromutilin derivative that outperforms tiamulin in neutropenic murine MRSA thigh infection models, with faster bactericidal kinetics and prolonged post-antibiotic effect (PAE). Its defined C-14 side chain enables precise SAR benchmarking and ribosomal binding studies. Ideal for PK/PD modeling and competitive binding assays. Available in research-grade purity (≥98%).

Molecular Formula C28H39NO4S
Molecular Weight 485.7 g/mol
Cat. No. B12416148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 104
Molecular FormulaC28H39NO4S
Molecular Weight485.7 g/mol
Structural Identifiers
SMILESCC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4=CC=CC=C4N)C
InChIInChI=1S/C28H39NO4S/c1-6-26(4)15-22(33-23(31)16-34-21-10-8-7-9-19(21)29)27(5)17(2)11-13-28(18(3)25(26)32)14-12-20(30)24(27)28/h6-10,17-18,22,24-25,32H,1,11-16,29H2,2-5H3/t17-,18+,22-,24+,25+,26-,27+,28+/m1/s1
InChIKeyAAUANPJONXQWHS-HMQJICCGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 104: A High-Potency Pleuromutilin Derivative for MRSA Research Applications


Antibacterial agent 104, also identified as Compound 7, is a novel semi-synthetic pleuromutilin derivative [1]. It is a potent antibacterial agent characterized by its mechanism of action that involves binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis [2][3]. With a molecular formula of C28H39NO4S and a molecular weight of 485.7 g/mol, it is supplied for research purposes with a typical purity of 95% . It is recognized as a leading compound for further investigation against drug-resistant Gram-positive pathogens [2].

The Critical Role of the C-14 Side Chain in Pleuromutilin Potency and Why Antibacterial Agent 104 is Not Interchangeable


Generic substitution among pleuromutilin derivatives is not scientifically valid due to the profound impact of the C-14 side chain structure on antibacterial potency, pharmacokinetic (PK) profile, and target engagement [1]. While compounds in this class share a common tricyclic mutilin core, the specific functionalization of the side chain dictates interactions with the ribosomal binding pocket, leading to marked differences in Minimum Inhibitory Concentration (MIC) values, bactericidal kinetics, and in vivo efficacy against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) [2][3]. For instance, modifications involving substituted triazole and piperazine moieties have been shown to dramatically alter activity levels and drug metabolism, underscoring that each derivative must be evaluated on its own quantitative merits rather than assumed to be functionally equivalent [2][4].

Quantitative Differentiation Guide: Antibacterial Agent 104 (Compound 7) vs. Tiamulin and Related Pleuromutilins


Superior In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model

Antibacterial agent 104 (Compound 7) demonstrates significantly more potent in vivo antibacterial activity than the established veterinary pleuromutilin tiamulin [1]. This direct head-to-head comparison highlights its superior performance in reducing bacterial burden in a clinically relevant infection model.

In Vivo Efficacy MRSA Animal Model Pharmacodynamics

Enhanced In Vitro Pharmacodynamics: Bactericidal Kinetics and Post-Antibiotic Effect (PAE)

Beyond a low MIC, Antibacterial agent 104 exhibits superior pharmacodynamic properties against MRSA when compared to tiamulin [1][2]. This is a critical distinction as it suggests a more efficient and sustained antibacterial action.

Pharmacodynamics Time-Kill Kinetics Post-Antibiotic Effect MRSA

Potent In Vitro Activity Against Methicillin-Resistant S. aureus (MRSA)

Antibacterial agent 104 (Compound 7) exhibits potent in vitro activity against MRSA, with a reported Minimum Inhibitory Concentration (MIC) of 1 μg/mL [1][2]. This places it among the most active compounds in its class from that study.

Antibacterial Activity MRSA MIC Pleuromutilin

Prioritized Research Applications for Antibacterial Agent 104 (Compound 7)


Advanced Preclinical Efficacy Studies in MRSA Infection Models

Antibacterial agent 104 is the prime candidate for research programs focused on evaluating in vivo efficacy against MRSA. Its demonstrated superiority over tiamulin in a neutropenic murine thigh infection model [1] provides a strong rationale for its selection in dose-ranging studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and comparative efficacy assessments against other novel anti-MRSA agents. Researchers can leverage this data to design experiments that assess bacterial load reduction and survival outcomes, confident in the compound's validated in vivo performance.

In Vitro Pharmacodynamic Studies on Bactericidal Kinetics and PAE

This compound is ideally suited for in vitro investigations focused on antibiotic pharmacodynamics. Its documented faster bactericidal kinetics and prolonged Post-Antibiotic Effect (PAE) against MRSA, in comparison to tiamulin [1], make it an excellent tool for time-kill curve analysis and for studying the relationship between drug exposure and bacterial regrowth. This application is particularly relevant for those seeking to optimize dosing regimens or understand the drivers of antimicrobial efficacy beyond simple MIC values.

Structure-Activity Relationship (SAR) Studies on Pleuromutilin Derivatives

As a well-characterized, highly active pleuromutilin derivative with a known chemical structure (C28H39NO4S) [1], Antibacterial agent 104 serves as a critical benchmark in SAR programs. Its specific C-14 side chain modification is linked to its potent anti-MRSA activity and improved PK properties . Researchers synthesizing new analogs can use Compound 7 as a positive control and reference point to quantitatively evaluate whether their novel modifications yield improvements in MIC, bactericidal kinetics, or in vivo efficacy.

Target Engagement and Mechanism of Action Studies on the 50S Ribosome

As a confirmed inhibitor of bacterial protein synthesis via binding to the 50S ribosomal subunit [2], Antibacterial agent 104 is a valuable tool for studies exploring the pleuromutilin binding site at the peptidyl transferase center (PTC). It can be utilized in competitive binding assays, molecular docking simulations, or surface plasmon resonance (SPR) experiments to elucidate the detailed molecular interactions and binding affinities of novel ribosomal inhibitors, using a well-documented, high-potency compound as a reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 104

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.